molecular formula C10H10BrN B1525578 4-Bromo-2-isopropylbenzonitrile CAS No. 1349717-06-1

4-Bromo-2-isopropylbenzonitrile

Cat. No.: B1525578
CAS No.: 1349717-06-1
M. Wt: 224.1 g/mol
InChI Key: LGBLAVHYDPWSPW-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylbenzonitrile, with the CAS Registry Number 1349717-06-1 , is a high-purity organic compound offered as a crystalline solid. It serves as a valuable multipurpose building block in organic synthesis and medicinal chemistry. The compound features a bromine atom and a nitrile group on a benzene ring that is also substituted with an isopropyl group, a structure confirmed by its molecular formula C 10 H 10 BrN and a molecular weight of 224.101 g/mol . This benzonitrile derivative is a key intermediate in constructing complex molecules for pharmaceutical research and development. Its specific structure, defined by the canonical SMILES string CC(C)C1=CC(Br)=CC=C1C#N , makes it a versatile precursor for various cross-coupling reactions and further functionalization. The bromine substituent is a handle for metal-catalyzed couplings, such as Suzuki or Buchwald-Hartwig reactions, while the electron-withdrawing nitrile group can influence the electronic properties of the molecule and serve as a precursor for converting into other functional groups like carboxylic acids or amides . Researchers utilize this compound strictly for laboratory research. It is critical to handle it with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should always be worn. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-propan-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBLAVHYDPWSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349717-06-1
Record name 4-bromo-2-(propan-2-yl)benzonitrile
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Synthetic Methodologies and Route Development for 4 Bromo 2 Isopropylbenzonitrile

Laboratory-Scale Synthesis Strategies

The synthesis of 4-Bromo-2-isopropylbenzonitrile on a laboratory scale can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods primarily involve the introduction of the bromo and cyano functionalities onto an isopropyl-substituted benzene (B151609) ring.

Electrophilic Aromatic Substitution Approaches

A fundamental strategy for the synthesis of this compound involves the direct bromination of 2-isopropylbenzonitrile (B1655692) via electrophilic aromatic substitution. In this type of reaction, a bromine source, often in the presence of a Lewis acid catalyst, is used to introduce a bromine atom onto the aromatic ring. libretexts.orgyoutube.com The isopropyl group, being an ortho-, para-director, will direct the incoming electrophile (bromine) to the positions ortho and para to it. However, since the para position is already occupied by the cyano group's meta-directing influence, the bromination is directed to the position para to the isopropyl group and meta to the nitrile group.

The reaction typically proceeds by activating the bromine molecule with a catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to generate a more potent electrophile. youtube.com The benzene ring of 2-isopropylbenzonitrile then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the desired this compound. While this method is conceptually straightforward, controlling the regioselectivity to exclusively obtain the 4-bromo isomer can be challenging, and mixtures of isomers may be formed. wku.edu

Cyanation Reactions of Halogenated Precursors

An alternative and often more controlled approach involves the cyanation of a pre-functionalized halogenated precursor, such as 1,4-dibromo-2-isopropylbenzene. This method, known as a nucleophilic aromatic substitution or more commonly a metal-catalyzed cyanation, replaces a bromine atom with a cyano group.

A common method for this transformation is the Rosenmund-von Braun reaction, which traditionally uses copper(I) cyanide (CuCN) at elevated temperatures. However, modern variations often employ milder conditions and different cyanide sources. For instance, a procedure for a similar compound, 4-bromo-2-chlorobenzonitrile (B136228), involves a two-step reaction starting from 4-bromo-2-chlorobenzaldehyde, which is converted to the nitrile using sodium cyanide in an aqueous solution. chemicalbook.comchemicalbook.com A related synthesis of 4-bromo-2-hydroxybenzonitrile (B1282075) from 2-fluoro-5-bromobenzonitrile utilizes potassium acetate (B1210297) and a crown ether, followed by hydrolysis. chemicalbook.com These examples highlight the versatility of cyanation reactions on halogenated aromatic compounds.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and offer a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. diva-portal.org The synthesis of this compound can be envisioned through a palladium-catalyzed cyanation of 1,4-dibromo-2-isopropylbenzene.

In a typical catalytic cycle, a palladium(0) complex undergoes oxidative addition to the aryl bromide. The resulting arylpalladium(II) complex then reacts with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in a transmetalation step. Finally, reductive elimination from the arylpalladium(II) cyanide complex yields the desired benzonitrile (B105546) and regenerates the palladium(0) catalyst. These reactions are known for their high efficiency and functional group tolerance. orgsyn.org For instance, the Suzuki coupling, another palladium-catalyzed reaction, has been used to synthesize various substituted biaryls from bromoarenes, demonstrating the broad applicability of this type of catalysis. nih.govresearchgate.net

A general procedure for a palladium-catalyzed reaction might involve reacting the aryl bromide with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a cyanide source in a suitable solvent. orgsyn.org The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Other Transition Metal-Catalyzed Cyanation and Halogenation Methods

While palladium is a dominant force in cross-coupling chemistry, other transition metals such as nickel and copper can also catalyze cyanation and halogenation reactions. Nickel catalysts, for example, can be used in cross-coupling reactions and sometimes offer advantages over palladium, particularly for sterically hindered substrates. orgsyn.org

Copper-catalyzed reactions, particularly the Sandmeyer reaction, provide a classic route to benzonitriles. This reaction involves the diazotization of an aniline (B41778) (like 4-bromo-2-isopropylaniline) with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt. A similar procedure is described for the synthesis of 4-bromo-2-chlorobenzonitrile from 4-amino-2-chlorobenzonitrile, which proceeds through a diazonium salt intermediate that is then reacted with copper(I) bromide. chemicalbook.com This highlights a potential route where the amino group is converted to a nitrile via a diazonium intermediate.

Industrial-Scale Production Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces a new set of challenges and priorities. The focus shifts from versatility and novelty to cost-effectiveness, safety, efficiency, and environmental impact.

Optimization of Reaction Conditions for High Yield and Purity

For industrial production, optimizing reaction conditions is paramount to maximize yield and purity while minimizing costs. This involves a systematic evaluation of various parameters:

Catalyst Selection and Loading: While palladium catalysts are highly effective, their cost can be a significant factor on an industrial scale. Research into more economical and reusable catalysts, or minimizing the loading of the palladium catalyst, is crucial. For example, a process for preparing p-bromobenzonitrile via ammoxidation utilizes a complex metal oxide catalyst to improve efficiency and reduce costs. google.com

Solvent Choice: Solvents are a major contributor to the cost and environmental footprint of a chemical process. The ideal solvent should be inexpensive, readily available, have a low environmental impact, and allow for easy product isolation. Processes that use water or can be run neat (without a solvent) are highly desirable.

Reaction Time and Temperature: Minimizing reaction time and temperature can lead to significant energy savings and increased throughput. Optimization studies would aim to find the "sweet spot" that provides a high conversion rate in the shortest possible time without leading to side reactions or product degradation.

Purification Methods: On a large scale, chromatographic purification is often impractical and expensive. The development of a process that yields a product of high purity directly from the reaction mixture, or one that can be purified by simple crystallization or distillation, is a key consideration.

The table below summarizes some of the key reaction parameters and their impact on the synthesis of related bromo- and cyano-substituted benzene derivatives, which can inform the optimization of this compound synthesis.

ParameterLaboratory-Scale ConsiderationIndustrial-Scale Consideration
Catalyst High activity and selectivity are prioritized.Cost, reusability, and low toxicity are critical.
Solvent A wide range of solvents can be used for optimal reaction conditions.Cost, environmental impact (E-factor), and ease of recovery are key.
Temperature Often run at temperatures that ensure a reasonable reaction rate.Optimized for energy efficiency and to minimize side reactions.
Purification Chromatography is a common and effective method.Crystallization, distillation, or extraction are preferred for cost-effectiveness.

By carefully considering these factors, a robust and economically viable process for the industrial-scale production of this compound can be developed.

Advanced Purification Techniques

Achieving the high degree of purity required for applications such as pharmaceutical intermediates necessitates the use of advanced purification techniques beyond simple filtration and drying. For a specialized molecule like this compound, a multi-step purification protocol is often employed to remove starting materials, reagents, catalysts, and byproducts from the final product.

The purification process typically begins with an extractive work-up. After the reaction is complete, the mixture is often poured into water and extracted with an organic solvent like ethyl acetate. chemicalbook.com The organic layer is then subjected to a series of washes with aqueous solutions to remove specific impurities. For instance, washing with a saturated sodium bicarbonate (NaHCO3) solution neutralizes and removes any residual acids, while a brine wash helps to remove water from the organic phase. chemicalbook.com

Following the initial extraction and washing, the crude product is concentrated, and more advanced techniques are applied.

Chromatography: Silica (B1680970) gel column chromatography is a powerful and widely used method for purifying organic compounds. chemicalbook.com This technique separates molecules based on their polarity. A solution of the crude this compound is passed through a column packed with silica gel, and a solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate, is used to move the compounds down the column at different rates. chemicalbook.com By carefully selecting the eluent composition, this compound can be effectively separated from more polar or less polar impurities. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). prepchem.com

Crystallization: Crystallization is another cornerstone of purification for solid compounds. This process relies on the principle that the solubility of a compound in a solvent changes with temperature. The crude product is dissolved in a minimal amount of a suitable hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving impurities behind in the solvent. The choice of solvent is critical for successful crystallization.

Phase Separation for Molten Products: In some specific synthesis routes, if the product has a relatively low melting point, a technique involving heating the reaction mixture to melt the product can be employed. This allows for the molten product to be separated from the aqueous reaction mixture by phase separation, simplifying the initial isolation step. google.com

A summary of common purification techniques is presented below.

Technique Principle Application Example Reference
Extraction & Washing Differential solubility of the compound in two immiscible liquid phases.Removal of acidic/basic impurities and water-soluble byproducts using solvents like ethyl acetate and aqueous solutions of NaHCO3 or brine. chemicalbook.com
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel).Separation from starting materials and byproducts with different polarities using a petroleum ether/ethyl acetate eluent system. chemicalbook.com
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Final purification of the solid product from a suitable solvent to achieve high purity.
Phase Separation Separation of immiscible liquid layers.Isolation of a molten product from an aqueous reaction mixture by heating above its melting point. google.com

Green Chemistry Principles in Synthesis of this compound

The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. The goal is to develop synthetic routes that are more efficient, use less hazardous materials, and are more environmentally benign.

Catalysis over Stoichiometric Reagents: A key principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones. Traditional methods for introducing the nitrile group, such as the Sandmeyer reaction, often use superstoichiometric amounts of copper(I) cyanide. wikipedia.orgnih.gov Modern methods focus on palladium-catalyzed cyanation, which requires only a small amount of a palladium catalyst. nih.govrsc.org This not only reduces waste but also avoids the use of large quantities of toxic copper salts. These palladium-catalyzed reactions often exhibit high functional group tolerance and can proceed under milder conditions. nih.gov

Safer Reagents and Solvents: The historical use of highly toxic cyanating agents like hydrogen cyanide (HCN) is being replaced by safer alternatives. numberanalytics.com Zinc cyanide (Zn(CN)2) and potassium ferrocyanide (K4[Fe(CN)6]•3H2O) are now commonly used as cyanide sources in palladium-catalyzed reactions, significantly reducing the handling risks associated with more toxic reagents. nih.govrsc.org

The choice of solvent is another critical factor. Many organic reactions rely on volatile and often toxic organic solvents. Research into green solvents is exploring alternatives like water, ionic liquids, and supercritical fluids. researchgate.netnih.gov For instance, green syntheses of benzonitriles have been developed using ionic liquids that can act as a co-solvent, catalyst, and phase-separation agent, simplifying the process and allowing for recycling of the solvent/catalyst system. rsc.org Similarly, greener bromination techniques are being developed that avoid the use of elemental bromine. Electrochemical bromination, which uses bromide salts as the bromine source, is a promising sustainable technology that operates under mild conditions. nih.gov Another approach uses shelf-stable solid brominating agents like pyridinium (B92312) tribromide to enhance safety. researchgate.net

Energy Efficiency: Minimizing energy consumption is another pillar of green chemistry. This can be achieved by designing reactions that run at lower temperatures and pressures. The development of highly active catalysts, such as those used in modern palladium-catalyzed cyanations, allows reactions to proceed under milder conditions than traditional methods. nih.gov Furthermore, alternative energy sources like microwave irradiation are being explored to improve energy efficiency. Microwave-assisted synthesis can often lead to significant reductions in reaction times and energy consumption compared to conventional oil-bath heating. researchgate.net

The application of these principles contributes to a more sustainable and safer production of this compound.

Green Chemistry Principle Traditional Approach Greener Alternative Benefit Reference
Catalysis Stoichiometric copper cyanide (Sandmeyer reaction).Palladium-catalyzed cyanation with low catalyst loading.Reduced metal waste, milder conditions, higher tolerance for other functional groups. nih.govrsc.org
Safer Cyanide Source Hydrogen Cyanide (HCN).Zinc Cyanide (Zn(CN)2), Potassium Ferrocyanide (K4[Fe(CN)6]).Lower toxicity and safer handling. nih.govnumberanalytics.comrsc.org
Greener Bromination Elemental Bromine (Br2).Electrochemical bromination using bromide salts; solid brominating agents (e.g., pyridinium tribromide).Avoids handling hazardous liquid bromine, uses electricity as a clean reagent. nih.govresearchgate.net
Benign Solvents Volatile organic solvents (e.g., DMF).Water, recyclable ionic liquids.Reduced environmental impact, improved safety, potential for catalyst recycling. researchgate.netnih.govrsc.org
Energy Efficiency High-temperature reactions with conventional heating.Reactions at lower temperatures, microwave-assisted synthesis.Reduced energy consumption and shorter reaction times. nih.govresearchgate.net

Chemical Reactivity and Derivatization of 4 Bromo 2 Isopropylbenzonitrile

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) in 4-bromo-2-isopropylbenzonitrile is a key functional group that can undergo several important transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids or amides, depending on the reaction conditions. libretexts.orgdocbrown.info This transformation is typically carried out in the presence of strong acids or bases.

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating attack by water. libretexts.org This leads to the formation of an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid upon heating. libretexts.org

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation steps yield the amide, which can then be further hydrolyzed to the carboxylate salt. Acidification of the salt then produces the carboxylic acid. libretexts.org

A specific example is the hydrolysis of this compound to 4-bromo-2-isopropylbenzoic acid. bldpharm.com

ReactantReagents and ConditionsProduct
This compoundH₂O, H⁺ or OH⁻, heat4-Bromo-2-isopropylbenzoic acid or 4-Bromo-2-isopropylbenzamide

Table 1: General Hydrolysis of this compound

Reduction to Amines

The nitrile group can be reduced to a primary amine using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this transformation. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.orglumenlearning.com An aqueous workup then protonates the intermediate to yield the primary amine. libretexts.org This method is highly efficient for the synthesis of primary amines from nitriles. libretexts.orglumenlearning.com

The reduction of this compound would yield (4-bromo-2-isopropylphenyl)methanamine. This reaction provides a direct route to introducing an aminomethyl group while preserving the bromo substituent for further functionalization.

ReactantReagents and ConditionsProduct
This compound1. LiAlH₄, 2. H₂O(4-bromo-2-isopropylphenyl)methanamine

Table 2: Reduction of this compound

Cycloaddition and Heterocycle Formation

Nitriles can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic compounds. libretexts.org For instance, the reaction of nitriles with azides can lead to the formation of tetrazoles, which are important scaffolds in medicinal chemistry. While specific examples for this compound are not prevalent in the searched literature, the general reactivity of nitriles suggests its potential in such transformations.

One documented example involves a novel cycloaddition reaction of 4-bromo-2,6-dimethyl-phenylisonitrile with acetylene (B1199291) derivatives, highlighting the potential for cycloadditions with related bromo-substituted aromatic nitriles. nih.gov Another study details the synthesis of unsymmetrical 4-bromo-2-carboxyl-biaryls via Diels-Alder cycloadditions of 3,5-dibromo-2-pyrone with vinyl arenes, which, while not directly involving the nitrile group, demonstrates the utility of bromo-substituted aromatics in cycloaddition reactions for creating complex biaryl systems. koreascience.kr

Reactions Involving the Bromo Substituent

The bromine atom on the aromatic ring of this compound is a versatile handle for introducing a wide range of substituents through cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnobelprize.org The bromo substituent in this compound makes it an excellent substrate for these reactions. ontosight.ai

One of the most common examples is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. rsc.orgscielo.br This reaction is widely used in the pharmaceutical industry and tolerates a variety of functional groups, including nitriles. nobelprize.orguwindsor.ca The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

The Negishi cross-coupling, which utilizes organozinc reagents, is another important palladium-catalyzed reaction for forming carbon-carbon bonds. nobelprize.org

These reactions allow for the introduction of various aryl, heteroaryl, alkyl, or vinyl groups at the 4-position of the benzonitrile (B105546) ring, leading to a wide range of derivatives.

Reactant 1Reactant 2Catalyst and ConditionsProduct
This compoundArylboronic acidPd catalyst, base4-Aryl-2-isopropylbenzonitrile
This compoundOrganozinc reagentPd catalyst4-Substituted-2-isopropylbenzonitrile

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of this compound

Nucleophilic Aromatic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comyoutube.com

The nitrile group (-CN) is an electron-withdrawing group. However, in this compound, the nitrile group is meta to the bromo substituent. While ortho and para positioning of electron-withdrawing groups significantly accelerates the reaction, the activating effect is less pronounced from the meta position. youtube.com Therefore, SNAr reactions on this compound would likely require forcing conditions or may not proceed as readily as on isomers with ortho or para electron-withdrawing groups.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov An alternative pathway for nucleophilic aromatic substitution is the benzyne (B1209423) mechanism, which occurs under strongly basic conditions and requires a hydrogen atom ortho to the leaving group. masterorganicchemistry.com

ReactantNucleophile and ConditionsProduct
This compoundStrong nucleophile (e.g., RO⁻, R₂N⁻), high temperature4-Substituted-2-isopropylbenzonitrile

Table 4: Potential Nucleophilic Aromatic Substitution of this compound

Formation of Organometallic Reagents

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal precursor for the generation of various organometallic reagents. These reagents are powerful nucleophiles and are widely used to form new carbon-carbon and carbon-heteroatom bonds.

One of the most common transformations is the formation of a Grignard reagent through reaction with magnesium metal. This involves the insertion of magnesium into the carbon-bromine bond, typically in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, 4-cyano-3-isopropylphenylmagnesium bromide, can then be reacted with a wide range of electrophiles.

Similarly, organolithium reagents can be prepared via lithium-halogen exchange. This reaction typically employs an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to replace the bromine atom with lithium. The resulting 4-cyano-3-isopropylphenyllithium is a highly reactive species.

Furthermore, the bromine atom facilitates participation in various palladium-catalyzed cross-coupling reactions, which technically involve the in situ formation of organopalladium intermediates. These reactions are invaluable for creating new bonds to the aromatic ring. Notable examples include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgberkeley.edu

Negishi Coupling: Coupling with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgd-nb.infoorganic-chemistry.org This method is known for its high functional group tolerance. wikipedia.org

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, which requires a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, providing access to substituted anilines. wikipedia.orgorganic-chemistry.org

These organometallic intermediates open up a vast chemical space for the derivatization of this compound.

Reaction TypeReagentsProduct Type
Grignard FormationMg, Et2O or THFOrganomagnesium
Organolithium Formationn-BuLi or t-BuLiOrganolithium
Suzuki-Miyaura CouplingR-B(OH)2, Pd catalyst, BaseBiaryl or Alkylated Arene
Negishi CouplingR-ZnX, Pd or Ni catalystBiaryl or Alkylated Arene
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) salt, BaseArylalkyne
Buchwald-Hartwig AminationR2NH, Pd catalyst, BaseArylamine

Transformations of the Isopropyl Group

The isopropyl group attached to the benzonitrile ring also presents opportunities for chemical modification, primarily through reactions at the benzylic position or transformations of the entire alkyl group.

Oxidative and Reductive Modifications

The benzylic carbon of the isopropyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (CrO3), can cleave the isopropyl group to afford the corresponding carboxylic acid, 4-bromo-2-cyanobenzoic acid. masterorganicchemistry.comyoutube.comresearchgate.net This transformation is particularly useful as it converts an ortho,para-directing alkyl group into a meta-directing carboxyl group, thereby altering the regioselectivity of subsequent electrophilic aromatic substitution reactions. For the oxidation to proceed, the benzylic carbon must possess at least one hydrogen atom. masterorganicchemistry.com

Selective oxidation of the benzylic C-H bond to a hydroxyl group can be more challenging but can be achieved using milder or more specialized reagents.

Regarding reductive modifications, the isopropyl group itself is generally stable under common reducing conditions used for other functional groups. However, the entire aromatic ring can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, to yield a substituted cyclohexanenitrile derivative. lumenlearning.comlibretexts.orgpressbooks.pub The nitrile group can also be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. organic-chemistry.org

TransformationReagentsProduct
Benzylic Oxidation (complete)KMnO4 or CrO34-Bromo-2-cyanobenzoic acid
Aromatic Ring ReductionH2, High Pressure/Temperature, Catalyst (e.g., Rh/C)Substituted cyclohexanenitrile
Nitrile ReductionLiAlH4 or H2/Catalyst4-Bromo-2-isopropylbenzylamine

Side-Chain Functionalization Strategies

The benzylic position of the isopropyl group is a key site for functionalization. One of the most common methods is benzylic bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or upon photochemical induction. This reaction selectively introduces a bromine atom at the benzylic carbon, yielding 4-bromo-2-(2-bromo-2-propyl)benzonitrile. This benzylic bromide is a valuable intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.

Another powerful strategy for side-chain functionalization is C-H activation. Transition metal-catalyzed reactions can selectively activate the benzylic C-H bond, allowing for the direct introduction of new functional groups without the need for pre-functionalization. libretexts.org

Multi-Component Reactions and Complex Molecule Assembly

While direct participation of this compound in multi-component reactions (MCRs) is not extensively documented, its derivatives can be valuable substrates for such transformations. MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials.

For instance, if the nitrile group were hydrolyzed to a carboxylic acid and the isopropyl group oxidized to an aldehyde, the resulting 4-bromo-2-formylbenzoic acid could potentially participate in reactions like the Ugi or Passerini reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.comorganic-chemistry.orgnih.govtechniques-ingenieur.fr

The Ugi reaction is a four-component reaction involving a carboxylic acid, an aldehyde (or ketone), an amine, and an isocyanide, yielding a bis-amide. wikipedia.orgtcichemicals.comorganic-chemistry.orgnih.govresearchgate.net

Derivatives of this compound, where the functional groups are modified to be suitable for these MCRs, could serve as scaffolds for the rapid generation of diverse and complex molecular libraries, which is of significant interest in medicinal chemistry and drug discovery.

Spectroscopic and Structural Characterization of 4 Bromo 2 Isopropylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Bromo-2-isopropylbenzonitrile, a detailed analysis of its ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the isopropyl group. The chemical shifts (δ) are influenced by the electronic effects of the bromo and cyano substituents.

Aromatic Protons: The benzene (B151609) ring has three protons. The proton at C3 (ortho to both the nitrile and isopropyl groups) would likely appear as a doublet. The proton at C5 (ortho to the bromine and meta to the nitrile) would appear as a doublet of doublets. The proton at C6 (ortho to the nitrile and meta to the bromine) would appear as a doublet.

Isopropyl Group Protons: The isopropyl group consists of a methine (-CH) proton and six equivalent methyl (-CH₃) protons. The methine proton signal is expected to be a septet, split by the six methyl protons. The methyl protons will appear as a doublet, split by the single methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Isopropyl-CH₃ ~1.2-1.4 Doublet ~7
Isopropyl-CH ~3.0-3.4 Septet ~7
Aromatic H-3 ~7.5-7.7 Doublet ~1.5-2.0
Aromatic H-5 ~7.6-7.8 Doublet of Doublets ~8.0-8.5, ~1.5-2.0

Note: Predicted values are based on standard additive models and data from similar structures.

A proton-decoupled ¹³C NMR spectrum would show ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's chemical environment.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C4) is anticipated to be shifted upfield due to the 'heavy atom effect' stackexchange.com. The carbon attached to the cyano group (C1) and the isopropyl group (C2) will be downfield.

Nitrile Carbon: The carbon of the cyano group (-C≡N) typically appears in the 110-125 ppm range.

Isopropyl Carbons: Two signals are expected for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Isopropyl-CH₃ ~22-25
Isopropyl-CH ~34-38
C1 (ipso-CN) ~110-115
C4 (ipso-Br) ~120-125
Cyano (-C≡N) ~117-120
C3, C5, C6 ~128-140

Note: Predicted values are based on standard correlation charts and data from related compounds like 4-bromobenzonitrile (B114466).

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: Would confirm the coupling between the isopropyl methine and methyl protons, as well as couplings between adjacent aromatic protons.

HSQC: Would correlate each proton signal directly to its attached carbon signal.

HMBC: Would show correlations between protons and carbons over two to three bonds, helping to assign the quaternary carbons (C1, C2, C4, and the nitrile carbon) by observing their correlations with nearby protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, several key absorptions are expected.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) Stretching ~2220-2240 Sharp, Medium
Aromatic C-H Stretching ~3000-3100 Medium to Weak
Aliphatic C-H (Isopropyl) Stretching ~2850-2970 Medium to Strong
Aromatic C=C Stretching ~1450-1600 Medium

The most diagnostic peak would be the sharp absorption around 2230 cm⁻¹, which is characteristic of a nitrile group nist.gov. The spectrum would also feature C-H stretching vibrations for both the aromatic ring and the isopropyl group, as well as absorptions corresponding to the carbon-carbon bonds within the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₁₀H₁₀BrN. nih.gov

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic molecular ion (M⁺) peak and an M+2 peak of almost equal intensity. miamioh.edu The calculated monoisotopic mass is 222.9997 Da. nih.gov

Fragmentation Pattern: The fragmentation is expected to proceed through common pathways for aromatic and alkyl-substituted compounds. Key fragmentation could include:

Loss of a methyl radical (•CH₃) from the isopropyl group to give a stable benzylic cation ([M-15]⁺).

Loss of the bromine atom (•Br) to yield a [M-79/81]⁺ fragment.

Cleavage of the entire isopropyl group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Identity Notes
223/225 [C₁₀H₁₀BrN]⁺ Molecular ion (M⁺, M+2), characteristic 1:1 bromine isotope pattern.
208/210 [M-CH₃]⁺ Loss of a methyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of now, no public crystal structure data for this compound has been found in crystallographic databases. A successful crystallographic study would confirm the substitution pattern on the benzene ring and reveal details about the conformation of the isopropyl group relative to the plane of the ring.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in synthetic chemistry for both the separation of compounds from a mixture and the determination of their purity. journalagent.com These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. cmfri.org.in For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of non-volatile and thermally sensitive compounds like this compound. It is also readily scalable for preparative separations to isolate the main compound from impurities. sielc.comnih.gov The technique separates components of a mixture based on their affinity for the stationary and mobile phases. journalagent.com

In a typical purity assessment, a small amount of the synthesized compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram displays peaks corresponding to the main compound and any impurities present. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks.

For the analysis of aromatic nitriles, reverse-phase HPLC is frequently the method of choice. sielc.com In this mode, the stationary phase is nonpolar (e.g., octadecyl-silica or C18), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism is based on the hydrophobic interactions of the analytes with the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The mobile phase composition can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation. For mass spectrometry-compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

For isolation purposes, preparative HPLC is used. This involves using a larger column and injecting a larger quantity of the crude product. Fractions are collected as they elute from the column, and those containing the pure desired compound are combined. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column Newcrom R1, C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Gradient Gradient elution (e.g., 40% to 90% Acetonitrile over 10 minutes)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a typical set of starting parameters for method development. Actual conditions may vary based on the specific impurities and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique ideal for the purity assessment of volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. visionpublisher.info This combination allows for the separation, identification, and quantification of the main component and even trace-level impurities. ijpsr.comsemanticscholar.org

In GC, the sample is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. journalagent.com The column contains the stationary phase, which is typically a high-boiling-point polymer coated on the inner wall. cmfri.org.in Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. For general-purpose analysis of semi-volatile organic compounds, a column with a 5% phenyl-95% dimethylpolysiloxane stationary phase is often used. ijpsr.comrsc.org

As the separated components exit the GC column, they enter the mass spectrometer. The molecules are ionized, most commonly by electron impact (EI), which causes them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a chemical "fingerprint" that can be compared against spectral libraries (like the NIST library) for positive identification of impurities. thermofisher.comnih.gov This method is particularly effective for distinguishing between structural isomers, which may have very similar retention times but produce distinct mass spectra. researchgate.net

Table 2: Representative GC-MS Parameters for Impurity Profiling of this compound

ParameterValue
Column ZB-5 MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) ijpsr.comrsc.org
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40-550 amu

This table provides a general method. Optimization of the temperature program and other parameters is typically required for specific applications.

Computational and Theoretical Studies of 4 Bromo 2 Isopropylbenzonitrile and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure and reactivity of molecules. For 4-bromo-2-isopropylbenzonitrile, DFT calculations can elucidate key aspects of its chemical behavior. These calculations are typically performed using various functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Conformational Analysis and Stability

A potential energy surface scan can be performed by systematically rotating the isopropyl group and the nitrile group relative to the benzene (B151609) ring. From such an analysis, one can identify the most stable conformer, which is expected to be the one that minimizes steric hindrance. For instance, the isopropyl group will likely orient its hydrogen atoms away from the nitrile group and the bromine atom to reduce steric clash. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-H)Relative Energy (kcal/mol)
160°0.00
2120°1.50
3180°0.75

Note: This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping out reaction pathways and identifying transition states for chemical reactions involving this compound. For example, in nucleophilic aromatic substitution reactions, where the bromine atom is replaced, DFT can be used to model the energy profile of the reaction, including the formation of the Meisenheimer intermediate.

The activation energy for a given reaction can be determined by locating the transition state structure and calculating its energy relative to the reactants. This information is vital for predicting reaction rates and understanding the mechanism. For instance, the effect of the isopropyl and nitrile groups on the stability of the transition state can be quantified.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, key spectroscopic features can be simulated.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending modes of different functional groups (C≡N, C-Br, C-H, etc.) can be calculated. These theoretical spectra can aid in the interpretation of experimental IR spectra. For example, the characteristic nitrile stretch is expected in the range of 2220-2260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be predicted. These predictions are highly sensitive to the electronic environment of the nuclei and can provide detailed structural information.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing insights into the molecule's electronic structure and chromophores.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

ParameterPredicted Value
C≡N Stretch (IR)2235 cm⁻¹
¹³C Chemical Shift (C≡N)118 ppm
¹H Chemical Shift (isopropyl CH)3.1 ppm
λmax (UV-Vis)275 nm

Note: This table presents hypothetical data for illustrative purposes.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule, such as this compound, with a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery and design. Although specific biological targets for this compound are not widely reported, the methodology can be applied to explore its potential interactions with various receptors. For instance, benzonitrile (B105546) derivatives have been investigated for their interaction with a variety of biological targets. nih.gov

The process involves generating a 3D model of the ligand (this compound) and docking it into the binding site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on their binding affinity. This scoring is typically based on a force field that estimates the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.

Table 3: Hypothetical Docking Scores of this compound with a Putative Kinase Target

Docking PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Leu83, Val91, Phe145
2-8.2Met144, Ala194
3-7.9Cys146

Note: This table presents hypothetical data for illustrative purposes.

These studies can reveal the most likely binding mode of the compound and identify the key amino acid residues involved in the interaction. The bromine atom could participate in halogen bonding, a specific type of non-covalent interaction that is gaining recognition in drug design. The isopropyl group might fit into a hydrophobic pocket, while the nitrile group could act as a hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For derivatives of this compound, QSAR models can be developed to predict their biological activity and guide the design of new, more potent analogues.

To perform a QSAR study, a dataset of compounds with known biological activities is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Electronic descriptors: Dipole moment, partial charges.

Hydrophobic descriptors: LogP.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates the descriptors to the biological activity. A good QSAR model should have high statistical significance and predictive power. nih.gov

For a series of this compound derivatives, where the substituents on the benzene ring are varied, a QSAR model could reveal the importance of steric, electronic, and hydrophobic factors for a specific biological activity. For example, the model might indicate that electron-withdrawing groups at a certain position enhance activity, while bulky groups are detrimental.

Applications of 4 Bromo 2 Isopropylbenzonitrile As a Building Block

Applications in Advanced Materials and Fine Chemical Synthesis

4-Bromo-2-isopropylbenzonitrile's unique structure, featuring a bromine atom and a nitrile group on an isopropyl-substituted benzene (B151609) ring, makes it a valuable intermediate for introducing specific functionalities into more complex molecules. The reactivity of the bromo and cyano groups allows for a variety of chemical transformations, paving the way for its use in creating novel materials.

Precursor for Dyes and Pigments

While not a dye or pigment itself, this compound serves as a potential precursor in the synthesis of chromophores and pigment skeletons. The bromo and nitrile functionalities are key reactive sites for elaboration into more complex conjugated systems, which are characteristic of many organic colorants.

The general synthetic approach involves the transformation of the nitrile group and the substitution of the bromine atom. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common functionalities in dye molecules. The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Heck reactions, to build larger, more conjugated systems that absorb light in the visible region. The isopropyl group, being an electron-donating group, can also influence the final color of the dye by modulating the electronic properties of the aromatic ring.

Although specific examples of commercial dyes synthesized directly from this compound are not widely documented in public literature, its structural motifs are present in various classes of dyes. The strategic placement of the functional groups allows for the synthesis of tailored dye molecules with desired photophysical properties.

Synthesis of Organic Electronic Materials

In the field of organic electronics, this compound shows potential as a building block for the synthesis of materials used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The key to its utility lies in its ability to be incorporated into larger π-conjugated systems, which are fundamental to the performance of these materials.

The bromine atom on the aromatic ring is particularly useful for palladium-catalyzed cross-coupling reactions. This allows for the linking of the this compound unit with other aromatic or heteroaromatic systems, extending the conjugation and tuning the electronic properties of the resulting material. The nitrile group can also be a site for further functionalization or can act as an electron-withdrawing group to influence the material's charge transport characteristics.

Research in this area often focuses on creating donor-acceptor architectures to achieve desired electronic properties. The 2-isopropylbenzonitrile (B1655692) moiety can be functionalized to act as either a donor or an acceptor unit within a larger conjugated molecule. The versatility of its chemical handles makes it a valuable component in the molecular engineer's toolbox for designing new organic electronic materials.

Components in Supramolecular Assemblies

The structure of this compound also lends itself to applications in supramolecular chemistry. Supramolecular assemblies are complex structures formed by the non-covalent interactions between molecules. The nitrile group of this compound can participate in various non-covalent interactions, such as hydrogen bonding (if suitable donors are present) and dipole-dipole interactions.

Furthermore, the aromatic ring can engage in π-π stacking interactions, which are crucial for the formation of well-ordered supramolecular structures. The bromine atom can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly being used to control the assembly of molecules in the solid state. The interplay of these different non-covalent forces allows for the design and construction of intricate supramolecular architectures, such as molecular cages, networks, and liquid crystals.

While specific, complex supramolecular systems based solely on this compound are not extensively reported, its functional groups are representative of those commonly employed in the design of building blocks for supramolecular chemistry.

Research and Development as a Versatile Chemical Intermediate

The primary and most significant application of this compound is its role as a versatile chemical intermediate in research and development. Its utility stems from the presence of three distinct and reactive sites on the molecule: the bromine atom, the nitrile group, and the aromatic ring. This allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of a diverse array of more complex molecules.

The reactivity of its functional groups enables chemists to introduce the 2-isopropylbenzonitrile moiety into various molecular frameworks or to further elaborate the molecule into a variety of derivatives. This versatility is highly prized in medicinal chemistry for the synthesis of pharmaceutical intermediates and in materials science for the creation of novel functional materials. The compound serves as a scaffold upon which greater molecular complexity can be built, highlighting its fundamental importance in the broader landscape of chemical synthesis.

Below is a table summarizing the key reactive sites and their potential transformations, underscoring the versatility of this compound as a chemical intermediate.

Reactive SitePotential TransformationsResulting Functionalities
Bromine Atom Suzuki CouplingBiaryl systems
Heck ReactionAlkenyl-substituted aromatics
Sonogashira CouplingAlkynyl-substituted aromatics
Buchwald-Hartwig AminationAryl amines
CyanationDinitrile compounds
Nitrile Group HydrolysisCarboxylic acids
ReductionAmines
Reaction with Grignard reagentsKetones
Aromatic Ring Electrophilic SubstitutionFurther functionalized aromatics

This table provides a clear, interactive overview of the chemical possibilities that make this compound a valuable compound in synthetic chemistry.

Q & A

Q. What are the primary synthetic routes for 4-Bromo-2-isopropylbenzonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Bromination of Pre-functionalized Precursors : Start with 2-isopropylbenzonitrile and introduce bromine via electrophilic aromatic substitution (EAS). Use catalysts like FeBr₃ or AlBr₃ in non-polar solvents (e.g., CCl₄) to direct bromination to the para position. Optimize temperature (40–60°C) and stoichiometry (1.1–1.3 eq Br₂) to minimize di-substitution .
  • Alternative Pathway : React 4-bromo-2-isopropylbenzaldehyde with hydroxylamine hydrochloride to form the oxime, followed by dehydration using PCl₃ or POCl₃ to yield the nitrile group .
  • Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify isopropyl protons as a septet (δ 2.8–3.2 ppm) and aromatic protons as doublets (δ 7.2–7.6 ppm). The absence of aldehyde protons (δ 9–10 ppm) confirms nitrile formation .
    • ¹³C NMR : Nitrile carbon appears at δ 115–120 ppm; brominated aromatic carbons show deshielding (δ 125–135 ppm) .
  • IR : Strong absorption at ~2225 cm⁻¹ (C≡N stretch); C-Br stretch at 550–650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 223 (M⁺) with isotopic patterns confirming bromine .

Advanced Research Questions

Q. How does the isopropyl group influence regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

  • Steric Effects : The bulky isopropyl group at position 2 directs coupling reactions (e.g., Suzuki-Miyaura) to the bromine at position 3. Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (80°C) for optimal results .
  • Electronic Effects : The electron-donating isopropyl group activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack. DFT calculations (B3LYP/6-31G*) can model electron density distribution .
  • Case Study : Compare reactivity with 4-Bromo-2-methylbenzonitrile. The isopropyl group reduces reaction rates by 20% due to steric hindrance .

Q. What strategies prevent nitrile hydrolysis or debromination during functionalization?

Methodological Answer:

  • Nitrile Stability : Avoid strong acids/bases. Use mild conditions (e.g., LiAlH₄ for selective reduction to amine without hydrolyzing the nitrile ).
  • Debromination Mitigation :
    • Use Pd catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination.
    • Add silver salts (Ag₂CO₃) to stabilize intermediates in Ullmann couplings .
  • Side Reaction Analysis : Monitor byproducts via LC-MS. For hydrolysis, track amide/acid formation (δ 170 ppm in ¹³C NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.